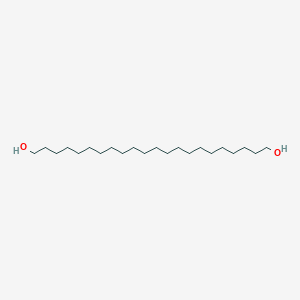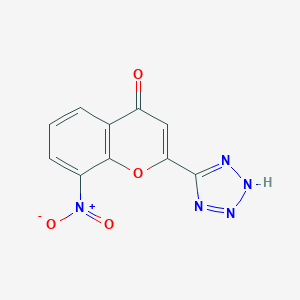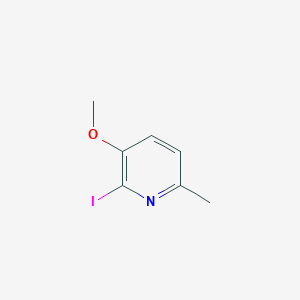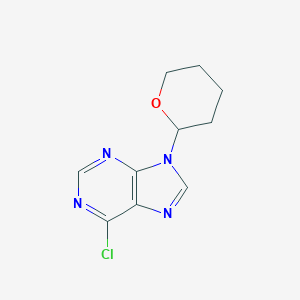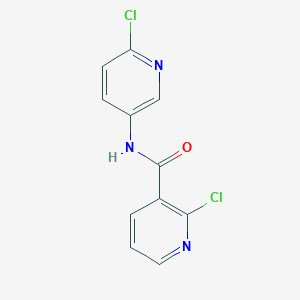
Triphenylborane-triphenylphosphine complex
Vue d'ensemble
Description
Triphenylborane-triphenylphosphine complex is a solid compound with a molecular weight of 504.42 . It appears as a white to almost white powder or crystal . The compound is insoluble in water but soluble in Dimethylformamide .
Synthesis Analysis
Triarylboranes, such as the Triphenylborane-triphenylphosphine complex, can be synthesized from all known boron trihalides . Recently, the synthesis of triarylboranes from potassium aryltrifluoroborates and boronic esters was reported . Another synthetic approach involves the reaction of NaBH3CN with triphenylphosphine hydrochloride in refluxing tetrahydrofuran .
Molecular Structure Analysis
The molecular formula of the Triphenylborane-triphenylphosphine complex is C36H30BP . The structure of triarylboranes is interesting as they possess an empty p-orbital at boron which results in useful optical and electronic properties .
Chemical Reactions Analysis
Triphenylborane-triphenylphosphine complex has been used as a reactant for various chemical reactions. For instance, it has been used in C-P cross coupling with aryl iodides, synthesis of N-heterocyclic carbene borane complexes via Lewis base exchange, and catalyst-free alcoholysis to deprotect phosphane-boranes . It has also been used in the insertion of overcrowded silylene into hydroboranes .
Physical And Chemical Properties Analysis
The Triphenylborane-triphenylphosphine complex is a solid at 20 degrees Celsius . It is insoluble in water but soluble in Dimethylformamide .
Applications De Recherche Scientifique
Metal-Free Catalysis
- Scientific Field : Organic Chemistry
- Application Summary : Triphenylborane has been used as a metal-free catalyst for various organic transformations .
- Methods of Application : The process involves using Triphenylborane as a Lewis acid in synthesis and metal-free catalysis .
- Results : This has led to the development and application of new organoboron reagents as Lewis acids in synthesis and metal-free catalysis .
Polymer Synthesis
- Scientific Field : Polymer Chemistry
- Application Summary : Triphenylborane has been used in polymer synthesis such as the copolymerization of epoxides with CO2, isocyanate, and organic anhydrides to various polycarbonate copolymers and controlled diblock copolymers as well as alternating polyurethanes .
- Methods of Application : The process involves using Triphenylborane as a catalyst in the polymerization process .
- Results : This has led to the production of various types of polymers .
Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Polymer-supported triphenylphosphine (PS-TPP) has been used in organic synthesis .
- Methods of Application : The process involves using PS-TPP in functional group interconversions, heterocycle synthesis, metal complexes and their application in synthesis, and total synthesis of natural products .
- Results : This has led to the production of various organic compounds .
Organometallic Reactions
- Scientific Field : Organometallic Chemistry
- Application Summary : Polymer-supported triphenylphosphine (PS-TPP) has been used in organometallic reactions .
- Methods of Application : The process involves using PS-TPP in metal complexes and their application in synthesis .
- Results : This has led to the production of various organometallic compounds .
Synthesis of N-Heterocyclic Carbene Borane Complexes
- Scientific Field : Inorganic Chemistry
- Application Summary : Triphenylborane has been used for the synthesis of N-heterocyclic carbene borane complexes via Lewis base exchange .
- Methods of Application : The process involves using Triphenylborane in a Lewis base exchange reaction .
- Results : This has led to the production of N-heterocyclic carbene borane complexes .
Deprotection of Phosphane-Boranes
- Scientific Field : Organic Chemistry
- Application Summary : Triphenylborane has been used in the deprotection of phosphane-boranes .
- Methods of Application : The process involves using Triphenylborane in a catalyst-free alcoholysis reaction .
- Results : This has led to the deprotection of phosphane-boranes .
C-P Cross Coupling with Aryl Iodides
- Scientific Field : Organic Chemistry
- Application Summary : Triphenylborane-triphenylphosphine complex has been used as a reactant for C-P cross coupling with aryl iodides .
- Methods of Application : The process involves using the complex in a cross-coupling reaction .
- Results : This has led to the production of various organophosphorus compounds .
Synthesis of N-Heterocyclic Carbene Borane Complexes via Lewis Base Exchange
- Scientific Field : Inorganic Chemistry
- Application Summary : Triphenylborane has been used for the synthesis of N-heterocyclic carbene borane complexes via Lewis base exchange .
- Methods of Application : The process involves using Triphenylborane in a Lewis base exchange reaction .
- Results : This has led to the production of N-heterocyclic carbene borane complexes .
Catalyst-Free Alcoholysis to Deprotect Phosphane-Boranes
- Scientific Field : Organic Chemistry
- Application Summary : Triphenylborane has been used in the deprotection of phosphane-boranes .
- Methods of Application : The process involves using Triphenylborane in a catalyst-free alcoholysis reaction .
- Results : This has led to the deprotection of phosphane-boranes .
Orientations Futures
Triarylboranes, including the Triphenylborane-triphenylphosphine complex, have a wide range of useful properties and applications. They have been greatly influential in research in the fields of optoelectronics, anion sensors, and bioimaging agents . The future directions of this compound could involve further exploration of its potential applications in these and other fields.
Propriétés
IUPAC Name |
triphenylborane;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15B.C18H15P/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2*1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAGHGSFXJZWKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454499 | |
| Record name | Triphenylborane--triphenylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylphosphine triphenylborane | |
CAS RN |
3053-68-7 | |
| Record name | Triphenylborane--triphenylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



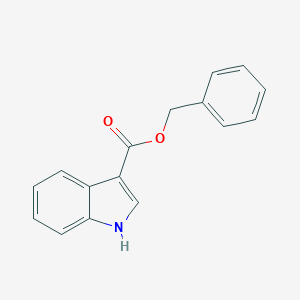
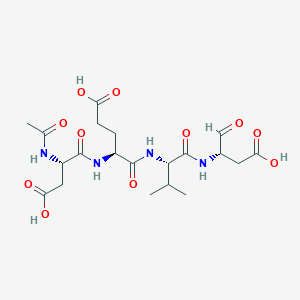
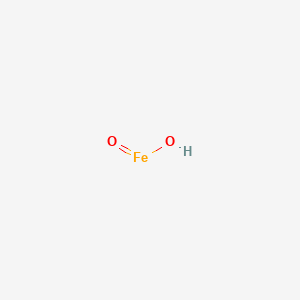
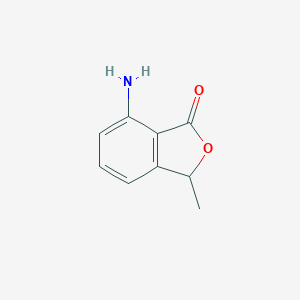
![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)
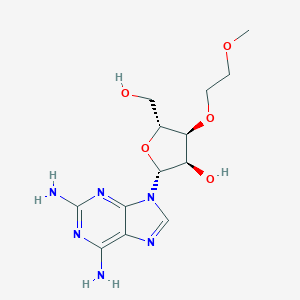
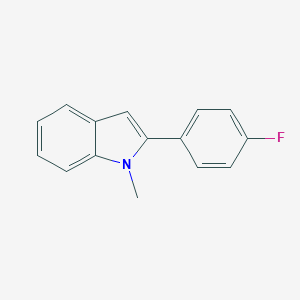
![4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B179321.png)
